molecular formula C13H16N2O2 B555766 methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate CAS No. 114524-80-0

methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate

Cat. No.: B555766
CAS No.: 114524-80-0
M. Wt: 232.28 g/mol
InChI Key: RCUNGDZWHFRBBP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to a range of biological effects . For example, it may bind to DNA or proteins, affecting cellular processes such as replication, transcription, and signal transduction . The specific pathways involved depend on the particular biological activity being studied.

Properties

IUPAC Name

methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUNGDZWHFRBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963809
Record name Methyl alpha-methyltryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4734-08-1
Record name Methyl alpha-methyltryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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